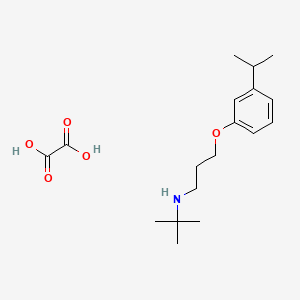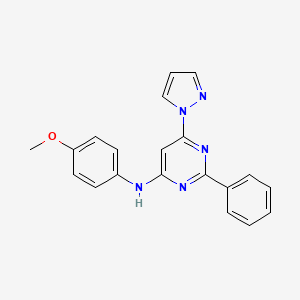![molecular formula C19H26N2O5 B4941609 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JNJ-42165279 is a selective and potent inhibitor of the histone lysine demethylase 1A (KDM1A), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by removing methyl groups from histone proteins. JNJ-42165279 selectively inhibits the enzymatic activity of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, leading to the accumulation of methylated histones and altered gene expression. This alteration in gene expression can induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects. In addition, JNJ-42165279 has been found to reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
JNJ-42165279 has several advantages for lab experiments, including its high potency and selectivity for 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, favorable pharmacokinetic profile, and well-established synthesis method. However, JNJ-42165279 also has some limitations, including its relatively low solubility in water and limited availability.
Future Directions
There are several future directions for research on JNJ-42165279. One potential avenue is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to explore the combination of JNJ-42165279 with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to elucidate the precise mechanism of action of JNJ-42165279 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
JNJ-42165279 was first synthesized by Janssen Research and Development, LLC. The synthesis method involves the reaction of 4-(2-nitrophenyl)isoxazole with 4-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 4-(4-(2-nitrophenyl)isoxazol-5-yl)phenylmethanol. This intermediate is then reacted with 1-(3-methoxypropanoyl)piperidine in the presence of trifluoroacetic acid to yield JNJ-42165279.
Scientific Research Applications
JNJ-42165279 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. The selective inhibition of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine by JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, JNJ-42165279 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
3-methoxy-1-[4-[4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-9-18(22)20-11-7-17(8-12-20)26-16-5-3-15(4-6-16)19(23)21-10-2-13-25-21/h3-6,17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGPVLEOQRDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
